Obscurolide A1

Descripción general

Descripción

La Obscurolida A1 es un producto natural que pertenece a una clase de compuestos biológicamente activos conocidos como butirolactonas. Fue aislada por primera vez de la especie de bambú Claiescina obscura. La Obscurolida A1 exhibe diversas actividades biológicas, incluidas propiedades anticancerígenas, antibacterianas y antiinflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la Obscurolida A1 es relativamente compleja y normalmente implica la extracción de fuentes naturales. El proceso incluye varios pasos como extracción, purificación e identificación estructural. El compuesto puede aislarse del cultivo de Streptomyces viridochromogenes .

Métodos de producción industrial: La mayor parte de la Obscurolida A1 disponible se obtiene mediante métodos de extracción natural .

Análisis De Reacciones Químicas

Non-Enzymatic Ring-Opening and Rearrangement

Obscurolide A1 undergoes non-enzymatic transformations under acidic conditions, leading to streptazolin-type metabolites. This reaction involves cleavage of the γ-butyrolactone ring and subsequent rearrangement (Fig. 3) . Key observations include:

-

Conditions : Acidic environments (pH < 5) promote ring-opening.

-

Products : Strepzazolin derivatives with modified aromatic polyketide frameworks .

-

Mechanism : Protonation of the lactone oxygen initiates nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization .

| Starting Material | Conditions | Product | Yield/Outcome | Source |

|---|---|---|---|---|

| This compound | Acidic (pH 3–4) | Streptazolin-type metabolites | Quantitative conversion |

Stereochemical Instability at C-7

The allylic alcohol system at C-7 in this compound exhibits partial racemization under ambient conditions, generating diastereomeric mixtures .

-

Evidence : NMR and chiral HPLC analyses confirm the presence of multiple stereoisomers in isolated samples .

-

Implications : This lability complicates enantiomeric purity but provides insights into biosynthetic pathways involving non-stereospecific reductions .

Solubility and Reactivity in Organic Media

This compound is soluble in polar aprotic solvents (e.g., DMSO, methanol), enabling its use in synthetic derivatization :

-

Derivatization Potential : The 4-aminobenzoic acid moiety and hydroxyl groups allow for functionalization (e.g., esterification, amidation) .

-

Stability : Solutions in DMSO remain stable for ≥4 years at -20°C .

Biochemical Interactions

While not a direct chemical reaction, this compound inhibits calcium/calmodulin-dependent phosphodiesterase (PDE1) with an IC₅₀ of 15 µM . This activity is attributed to its structural mimicry of cyclic AMP .

Stability Under Basic Conditions

Basic conditions (pH > 8) induce decomposition, likely via hydroxide-mediated lactone hydrolysis :

Critical Analysis of Research Findings

-

Key Advance : The discovery of non-enzymatic rearrangement pathways explains the natural co-occurrence of streptazolin and obscurolide metabolites .

-

Limitations : Racemization at C-7 complicates pharmacological studies, necessitating chiral resolution techniques for accurate bioactivity assessments .

-

Unanswered Questions : The biosynthetic origin of the aromatic polyketide moiety in this compound remains unclear .

These findings collectively highlight this compound’s dual role as a biologically active metabolite and a chemically versatile scaffold for synthetic exploration .

Aplicaciones Científicas De Investigación

Biological Activities

Obscurolide A1 exhibits several notable biological activities, which can be categorized as follows:

- Enzyme Inhibition : It has been identified as a weak inhibitor of calcium/calmodulin-dependent phosphodiesterase (PDE1) from bovine brain tissues. This inhibition suggests potential applications in modulating signaling pathways related to various physiological processes.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit nitric oxide production in lipopolysaccharide (LPS)-activated macrophages, with an inhibition ratio of 51.7% at a concentration of 50 µM . This property indicates its potential as an anti-inflammatory agent.

- Anticoagulant Activity : The compound has shown anticoagulant effects by inhibiting platelet aggregation induced by platelet activating factor (PAF) with an inhibition ratio of 26.0% at 200 mg/mL .

- Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit anti-acetylcholinesterase activity, which could have implications for neurodegenerative diseases .

Therapeutic Applications

The therapeutic potential of this compound is being actively researched, particularly in the following areas:

- Cancer Treatment : There is ongoing investigation into the ability of this compound to target specific signaling pathways crucial for cancer cell survival and proliferation. Early studies indicate promising results in preclinical settings, suggesting its role in inhibiting cancer cell growth.

- Pharmacological Research : Its unique mechanism of action as a PDE inhibitor makes it a candidate for further exploration in drug development aimed at treating conditions influenced by cyclic AMP signaling pathways.

Industrial Applications

This compound's biosynthetic origins from Streptomyces species highlight its potential applications in industrial microbiology:

- Bioproduction : The methods for extracting or synthesizing this compound can be optimized for large-scale production. This includes exploring fermentation conditions that enhance yield and reduce costs associated with its production.

- Bioremediation : Due to its bioactivities, this compound may also be explored for applications in bioremediation processes where microbial metabolism is harnessed to degrade environmental pollutants.

Table 1: Summary of Biological Activities of this compound

Case Study Insights

Recent studies have isolated various obscurolides from Streptomyces alboniger, demonstrating their structural similarities and biological activities. For instance, compounds derived from this strain exhibited significant enzyme inhibition and anti-inflammatory properties, reinforcing the therapeutic potential of the obscurolide class .

Moreover, the research into optimizing fermentation patterns to enhance obscurolide biosynthesis indicates a promising avenue for industrial applications, particularly in producing bioactive compounds with pharmaceutical relevance .

Mecanismo De Acción

La Obscurolida A1 ejerce sus efectos principalmente a través de la inhibición de las enzimas fosfodiesterasa. Esta inhibición conduce a un aumento de los niveles intracelulares de monofosfato cíclico de adenosina (cAMP), lo que a su vez afecta a varios procesos celulares. El compuesto se dirige a las vías moleculares implicadas en la inflamación y la proliferación de células cancerosas, lo que lo convierte en un posible agente terapéutico para estas afecciones .

Compuestos similares:

Streptazolina: Otro producto natural aislado de especies de Streptomyces, conocido por sus propiedades antibacterianas.

Obscurolida A2: Un compuesto estrechamente relacionado con actividades biológicas similares pero con características estructurales ligeramente diferentes.

Butilrolactona I: Una butirolactona bien conocida con aplicaciones en diversos campos, incluida su utilización como precursor para la síntesis de otros compuestos biológicamente activos.

Singularidad: La Obscurolida A1 destaca por su potente actividad inhibitoria de la fosfodiesterasa y su amplio espectro de actividades biológicas. Su estructura única y la presencia de grupos funcionales específicos contribuyen a su reactividad y efectos biológicos distintos .

Comparación Con Compuestos Similares

Streptazolin: Another natural product isolated from Streptomyces species, known for its antibacterial properties.

Obscurolide A2: A closely related compound with similar biological activities but slightly different structural features.

Butyrolactone I: A well-known butyrolactone with applications in various fields, including as a precursor for the synthesis of other biologically active compounds.

Uniqueness: Obscurolide A1 stands out due to its potent phosphodiesterase inhibitory activity and its broad spectrum of biological activities. Its unique structure and the presence of specific functional groups contribute to its distinct reactivity and biological effects .

Actividad Biológica

Obscurolide A1 is a member of the obscurolide family, a novel class of compounds isolated from Streptomyces viridochromogenes. This compound has garnered attention due to its significant biological activities, particularly as a phosphodiesterase inhibitor. This article delves into the biological activity, structural characteristics, and potential applications of this compound based on diverse sources.

Structural Characteristics

This compound (CAS Number: 1325435) is characterized by a unique butyrolactone structure. The compound is part of a diastereomeric mixture, with structural variations influencing its biological activity. The structural elucidation of obscurolides A1 to A4 has been detailed in various studies, highlighting their complex biosynthetic pathways and potential for bioactivity .

Phosphodiesterase Inhibition

One of the primary biological activities of this compound is its ability to inhibit phosphodiesterases (PDEs). PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial for various cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing signaling pathways involved in numerous physiological processes.

- Inhibition Ratios : this compound exhibited weak inhibitory activity against calcium/calmodulin-dependent and independent phosphodiesterases from bovine sources. Specific inhibition ratios were observed, although they were not as potent as other known inhibitors .

Anti-Inflammatory Activity

This compound has shown promising anti-inflammatory properties. In experiments involving lipopolysaccharide (LPS)-activated macrophages, it demonstrated an inhibition ratio of 51.7% on nitric oxide production at a concentration of 50 mM . This suggests potential applications in treating inflammatory conditions.

Anticoagulant Activity

The compound also exhibits anticoagulant effects. It was found to inhibit platelet aggregation induced by platelet activating factor (PAF), with an inhibition ratio of 26% at a concentration of 200 mg/mL . This activity could be beneficial in developing therapeutic agents for cardiovascular diseases.

Neuroprotective Potential

Given its role as a phosphodiesterase inhibitor, this compound may have neuroprotective effects, making it a candidate for studying neurological disorders. The modulation of cyclic nucleotide levels can influence neuronal survival and function, potentially providing therapeutic avenues for conditions such as Alzheimer's disease .

Research Findings and Case Studies

Several studies have focused on the isolation and characterization of obscurolides from various Streptomyces species, emphasizing their biosynthetic pathways and biological activities:

- Isolation Studies : Research has shown that obscurolides can be isolated from soil-derived Streptomyces alboniger, with specific attention to fermentation conditions that enhance yield .

- Comparative Analysis : Comparative studies have highlighted differences in the biological activities among various obscurolides, indicating that structural variations significantly affect their pharmacological profiles .

Data Summary

| Activity | Concentration | Inhibition Ratio |

|---|---|---|

| Nitric Oxide Production | 50 mM | 51.7% |

| PAF-Induced Platelet Aggregation | 200 mg/mL | 26% |

| PDE Inhibition | Not specified | Weak |

Propiedades

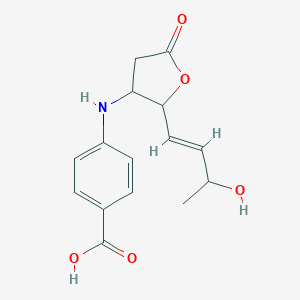

IUPAC Name |

4-[[2-(3-hydroxybut-1-enyl)-5-oxooxolan-3-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSWILLJDXDGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347646 | |

| Record name | Obscurolide A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144397-99-9 | |

| Record name | Obscurolide A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.